Trihexyl phosphate
Overview
Description
Trihexyl phosphate is a useful research compound. Its molecular formula is C18H39O4P and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Trihexyl phosphate (THP) is an organophosphate flame retardantIt’s known that similar organophosphates primarily target the nervous system in humans and other animals .
Mode of Action
This leads to an accumulation of acetylcholine, causing overstimulation of nerve cells .
Biochemical Pathways
Research has shown that THP can trigger hepatotoxicity by altering four signaling pathways: endoplasmic reticulum (ER) stress, apoptosis, cell cycle, and the glycolysis signaling pathway . Exposure to THP can significantly induce ER stress-mediated apoptosis and cell cycle arrest .
Pharmacokinetics
It’s known that thp can be absorbed into cells and display stability in liver cell lines . It’s also expected to be enzymatically degraded within the gastrointestinal tract .
Result of Action
Exposure to THP can lead to various molecular and cellular effects. In vitro studies have shown that THP can trigger hepatotoxicity, inducing ER stress-mediated apoptosis and cell cycle arrest . In vivo assays using a mouse model demonstrated that exposure to THP can induce the ballooning degeneration of hepatocytes in liver tissue .
Action Environment
Environmental factors can influence the action, efficacy, and stability of THP. For instance, the presence of microplastics can affect the leaching and bioavailability of THP in aquatic environments . Furthermore, the concentration of THP in the environment can impact its toxicity. Studies have shown that even environmentally relevant concentrations of THP can affect animal development .
Biochemical Analysis
Biochemical Properties
Trihexyl phosphate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, this compound can inhibit certain esterases, leading to the accumulation of ester substrates . Additionally, it can interact with proteins involved in cell signaling pathways, altering their function and leading to downstream effects on cellular processes .
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In hepatocyte cells, it induces endoplasmic reticulum stress, apoptosis, and cell cycle arrest . It also affects glycolysis, leading to a blockage of energy metabolism. These cellular effects are mediated through alterations in cell signaling pathways and gene expression, highlighting the compound’s impact on cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits specific enzymes, leading to the accumulation of substrates and disruption of metabolic pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions result in altered cellular functions and can lead to toxic effects in certain cell types.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can also exert biological effects . Long-term exposure to this compound in vitro has been shown to cause sustained alterations in cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering both the immediate and long-term impacts of the compound in experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild alterations in cellular function without significant toxicity . At higher doses, this compound can induce severe toxic effects, including acute liver injury and hepatocyte degeneration . These dosage-dependent effects underscore the importance of careful dose selection in experimental studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to energy metabolism and detoxification . It is enzymatically degraded within the gastrointestinal tract, and its metabolites are absorbed and utilized within physiological energy metabolism pathways . The compound can also affect metabolic flux and metabolite levels, leading to alterations in cellular energy balance and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is predicted to be absorbed via the oral route and distributed to different tissues, where it can exert its biological effects . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, where it can induce stress responses and apoptosis . Additionally, post-translational modifications and targeting signals can direct this compound to particular organelles, influencing its biological effects and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trihexyl phosphate is typically synthesized through the esterification of phosphoric acid with hexanol. The reaction is carried out under acidic conditions and requires heating to a temperature range of 150-200°C . The general reaction can be represented as:
H3PO4+3C6H13OH→(C6H13O)3PO+3H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of hexanol to phosphoric acid in a reactor. The mixture is then heated and stirred to ensure complete reaction. The product is purified through distillation to remove any unreacted hexanol and by-products .
Chemical Reactions Analysis
Types of Reactions: Trihexyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce phosphoric acid and hexanol.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: this compound can participate in substitution reactions where the hexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Alkyl or aryl halides in the presence of a catalyst.
Major Products:
Hydrolysis: Phosphoric acid and hexanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various alkyl or aryl phosphates.
Scientific Research Applications
Trihexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and plasticizer in the synthesis of polymers and other materials.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying the behavior of organophosphates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and low toxicity.
Industry: Widely used as a flame retardant in the production of synthetic fibers, plastics, and rubber.
Comparison with Similar Compounds
- Triethyl phosphate
- Triphenyl phosphate
- Tris(2-ethylhexyl) phosphate
- Tri-n-butyl phosphate
Comparison:
- Triethyl phosphate: Lower molecular weight and boiling point compared to trihexyl phosphate. Used as a plasticizer and solvent.
- Triphenyl phosphate: Higher molecular weight and melting point. Primarily used as a flame retardant and plasticizer.
- Tris(2-ethylhexyl) phosphate: Similar applications as this compound but with different physical properties.
- Tri-n-butyl phosphate: Used as a solvent and plasticizer, with a lower boiling point than this compound .
This compound stands out due to its unique combination of stability, low volatility, and effectiveness as a flame retardant, making it suitable for a wide range of industrial applications.
Properties
IUPAC Name |
trihexyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39O4P/c1-4-7-10-13-16-20-23(19,21-17-14-11-8-5-2)22-18-15-12-9-6-3/h4-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFENPMLASUEABX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP(=O)(OCCCCCC)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074597 | |
Record name | Phosphoric acid, trihexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Alfa Aesar MSDS] | |
Record name | Phosphoric acid, trihexyl ester | |
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Record name | Trihexyl phosphate | |
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CAS No. |
2528-39-4 | |
Record name | Trihexyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2528-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphoric acid, trihexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528394 | |
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Record name | Phosphoric acid, trihexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphoric acid, trihexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trihexyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.977 | |
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Record name | Trihexyl phosphate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological effects of trihexyl phosphate on liver cells?
A1: Research indicates that this compound (THP) exhibits hepatotoxic effects in both human and mouse hepatocyte cells. [] In vitro studies reveal that THP exposure can induce endoplasmic reticulum (ER) stress, leading to apoptosis (programmed cell death) and cell cycle arrest in liver cells. [] Furthermore, THP exposure disrupts energy metabolism by downregulating glycolysis. [] In vivo studies using a mouse model confirmed these findings, showing that THP doses of 400 mg/kg caused ballooning degeneration of liver cells, while higher doses (800 mg/kg) led to acute liver injury indicated by elevated alanine aminotransferase levels. []
Q2: How is this compound used in the separation and analysis of uranium and thorium?
A2: this compound (THP), when used as a coating on reverse phase columns in High-Performance Liquid Chromatography (HPLC), facilitates the separation of uranium and thorium. [] This separation is based on the differential retention behavior of these elements on the THP-modified column. [] This technique enables the accurate determination of uranium, even in the presence of significantly higher concentrations of thorium (up to 1000 times). []
Q3: What is the most efficient method for synthesizing this compound, and how is the product characterized?
A3: The synthesis of this compound (THP) achieves optimal results when using phosphorus oxychloride as a reagent. [] This method yields a high yield rate of 88.4% and allows for an 80% recovery of 1-hexanol, a key component in the reaction. [] The synthesized THP is then characterized using infrared spectroscopy to confirm its chemical structure. []
Q4: How does this compound interact with actinides, and how does this compare to its oxidized form, trihexyl phosphine oxide?
A4: While specific details about the interaction mechanism are not provided in the abstracts, research indicates that both this compound (THP) and its oxidized form, trihexyl phosphine oxide, demonstrate distinct extraction behaviors with actinides. [] This suggests that subtle changes in the structure of these organophosphates can significantly influence their interactions with actinides. [] Further investigation into these interactions could provide valuable insights for nuclear waste management and related applications.
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